molecular formula C21H23NO4S B2426653 Fmoc-L-ethionine CAS No. 1562431-51-9

Fmoc-L-ethionine

Cat. No.: B2426653
CAS No.: 1562431-51-9
M. Wt: 385.48
InChI Key: BPWOGMHQUYJONT-IBGZPJMESA-N
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Description

Fmoc-L-ethionine is a derivative of the amino acid ethionine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-ethionine typically involves the protection of the amino group of L-ethionine with the Fmoc group. This can be achieved by reacting L-ethionine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF) . The reaction conditions are usually mild, and the Fmoc group is introduced through nucleophilic attack of the amino group on the Fmoc-Cl.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The quality of solvents and reagents is crucial to maintain the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-ethionine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include deprotected L-ethionine and peptide chains where this compound is incorporated as a residue .

Scientific Research Applications

Chemistry: Fmoc-L-ethionine is widely used in the synthesis of peptides and proteins. Its role as a protected amino acid allows for the stepwise assembly of peptide chains in SPPS .

Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins, which are essential components of many drugs and diagnostic tools .

Mechanism of Action

The mechanism of action of Fmoc-L-ethionine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the coupling steps. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptides .

Comparison with Similar Compounds

    Fmoc-L-methionine: Similar to Fmoc-L-ethionine but with a methionine residue instead of ethionine.

    Fmoc-L-cysteine: Contains a cysteine residue and is used in peptide synthesis for introducing thiol groups.

Uniqueness: this compound is unique due to the presence of the ethyl group in its side chain, which can influence the hydrophobicity and reactivity of the resulting peptides. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties .

Properties

IUPAC Name

(2S)-4-ethylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-2-27-12-11-19(20(23)24)22-21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWOGMHQUYJONT-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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